![molecular formula C16H27NO5 B14026274 1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9-Trioxa-12-aza-dispiro[4252]pentadecane-12-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure characterized by multiple spiro and heteroatom-containing rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the spiro rings through cyclization reactions involving appropriate precursors.
Esterification: Introduction of the tert-butyl ester group through esterification reactions using tert-butyl alcohol and suitable catalysts.
Protection and Deprotection Steps: Use of protecting groups to safeguard reactive functional groups during intermediate steps, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Process Optimization: Refining reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters, ethers, or amides.
Applications De Recherche Scientifique
1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane: A similar compound without the carboxylic acid tert-butyl ester group.
1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid: A similar compound with a carboxylic acid group instead of the tert-butyl ester.
Uniqueness
1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and spiro rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H27NO5 |
|---|---|
Poids moléculaire |
313.39 g/mol |
Nom IUPAC |
tert-butyl 1,4,9-trioxa-12-azadispiro[4.2.58.25]pentadecane-12-carboxylate |
InChI |
InChI=1S/C16H27NO5/c1-14(2,3)22-13(18)17-8-9-19-15(12-17)4-6-16(7-5-15)20-10-11-21-16/h4-12H2,1-3H3 |
Clé InChI |
QIEABMABPUSATC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC2(C1)CCC3(CC2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
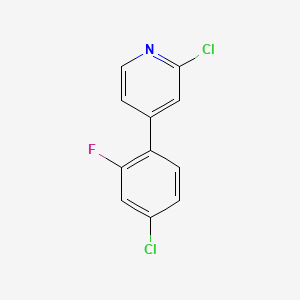
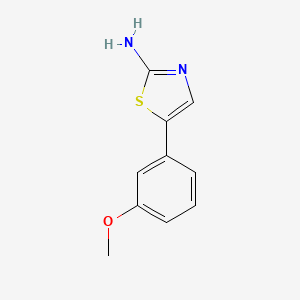
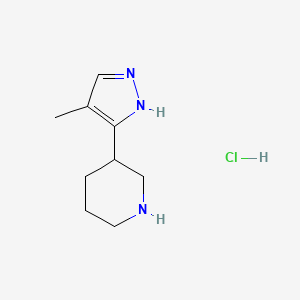
![(((3AR,5R,6S,6AR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethynyl)triethylsilane](/img/structure/B14026219.png)
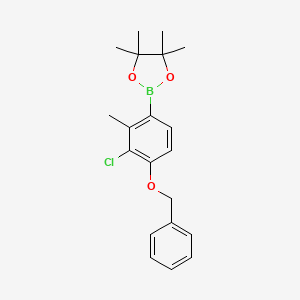
![Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14026225.png)

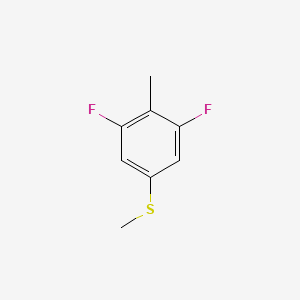
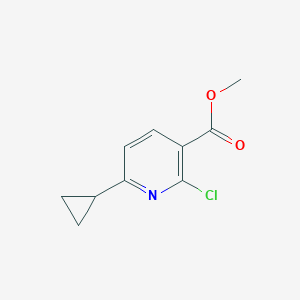
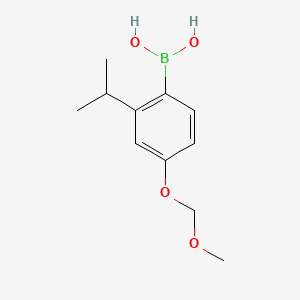
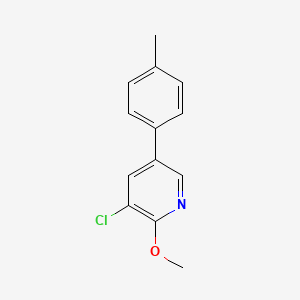
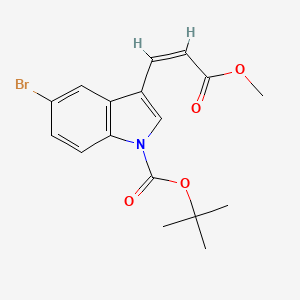
![tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B14026265.png)
